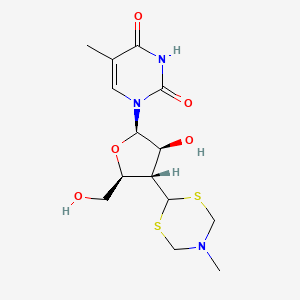
3'-(5-Me-1,3,5-dithiazin)-Ara-T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazin ring, which is a sulfur-containing heterocycle, attached to an arabinofuranosyl moiety. The presence of sulfur atoms in the ring structure imparts distinctive chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Dithiazin Ring: : The dithiazin ring can be synthesized through the cyclization of a dithioamide with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C).
-
Attachment to Arabinofuranosyl Moiety: : The synthesized dithiazin ring is then coupled with an arabinofuranosyl derivative. This step often involves glycosylation reactions, where the arabinofuranosyl moiety is activated using a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters, and the use of automated systems for precise addition of reagents and solvents.
化学反応の分析
Types of Reactions
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atoms in the dithiazin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the dithiazin ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of thiols or thioethers.
-
Substitution: : The methyl group on the dithiazin ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, dry ether, 0°C to room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), 0°C to 60°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated dithiazin derivatives.
科学的研究の応用
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein-ligand interactions.
-
Medicine: : Explored for its therapeutic potential. The compound’s unique structure may offer new avenues for drug development, particularly in targeting diseases involving sulfur metabolism.
-
Industry: : Utilized in the development of new materials. The dithiazin ring’s properties can be harnessed to create polymers and other materials with specific characteristics.
作用機序
The mechanism of action of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiazin ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3’-(5-Methyl-1,3,5-thiadiazin)-Ara-T: Similar structure but with a thiadiazin ring instead of dithiazin.
3’-(5-Methyl-1,3,5-trithiazin)-Ara-T: Contains an additional sulfur atom in the ring.
3’-(5-Methyl-1,3,5-oxadiazin)-Ara-T: Features an oxygen atom in place of one sulfur atom.
Uniqueness
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is unique due to its specific arrangement of sulfur atoms in the dithiazin ring, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
130468-30-3 |
|---|---|
分子式 |
C14H21N3O5S2 |
分子量 |
375.5 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(5-methyl-1,3,5-dithiazinan-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5S2/c1-7-3-17(14(21)15-11(7)20)12-10(19)9(8(4-18)22-12)13-23-5-16(2)6-24-13/h3,8-10,12-13,18-19H,4-6H2,1-2H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChIキー |
PXOXRQIUIYRJIA-MWGHHZFTSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C3SCN(CS3)C)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C3SCN(CS3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



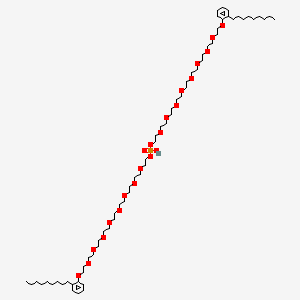
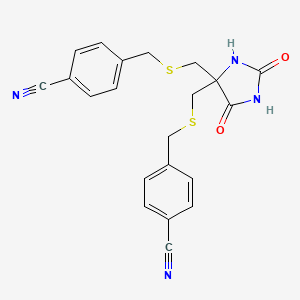
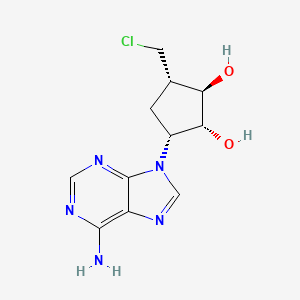
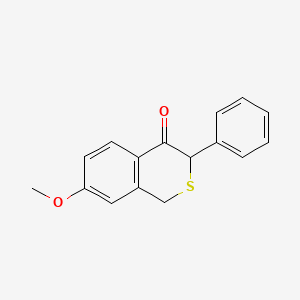
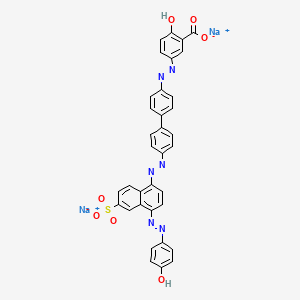
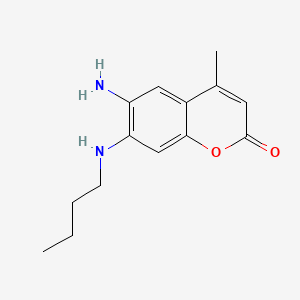
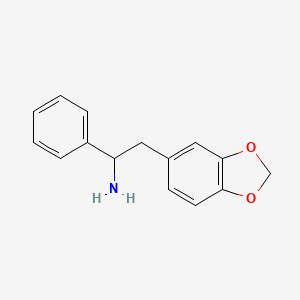
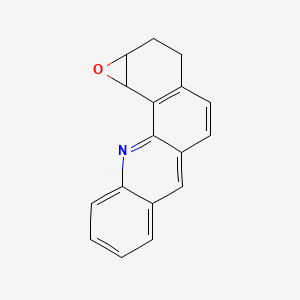



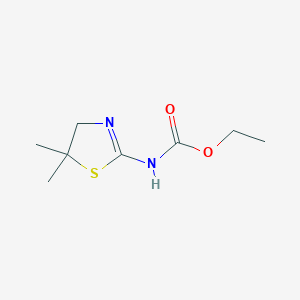
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
